Ferrocianuro de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

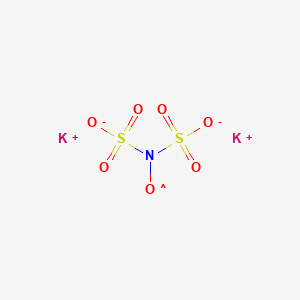

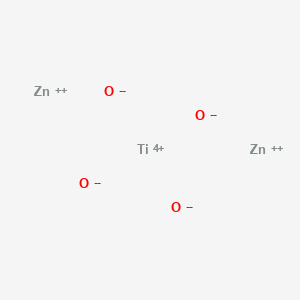

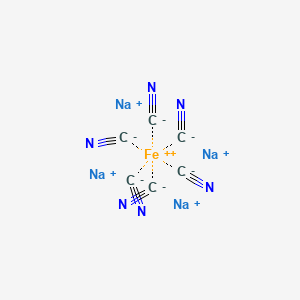

Sodium ferrocyanide, also known as tetrasodium hexacyanoferrate(II), is a coordination compound with the formula Na₄[Fe(CN)₆]. In its hydrous form, it is known as sodium ferrocyanide decahydrate (Na₄[Fe(CN)₆]·10H₂O). This compound appears as a yellow crystalline solid that is soluble in water but insoluble in alcohol. Despite containing cyanide ligands, sodium ferrocyanide is considered to have low toxicity due to its inability to release free cyanide under normal conditions .

Aplicaciones Científicas De Investigación

Sodium ferrocyanide has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of Prussian blue and other coordination compounds.

Biology: It is used in studies involving electron transport and redox reactions.

Medicine: Sodium ferrocyanide is used in certain medical treatments and diagnostic tests.

Industry: It serves as an anti-caking agent in salt and salt substitutes, a stabilizer for welding rod coatings, and a reagent for removing mercaptans in the petroleum industry .

Mecanismo De Acción

Target of Action

Sodium ferrocyanide, also known as yellow prussiate of soda, is the sodium salt of the coordination compound of formula [Fe(CN)₆]⁴⁻ . It primarily targets the kidneys , which are susceptible to ferrocyanide toxicity .

Mode of Action

Despite the presence of cyanide ligands, sodium ferrocyanide has low toxicity because the cyanide ligands are tightly bound to the iron, making it less toxic than many salts of cyanide . Like all ferrocyanide salt solutions, addition of an acid or exposure to uv light can result in the production of hydrogen cyanide gas, which is extremely toxic .

Biochemical Pathways

Sodium ferrocyanide plays a role in prebiotic chemistry, where it aids in some synthetic reactions . It has been shown to allow for the synthesis of ribonucleotides and amino acids . Furthermore, it can be stored and stockpiled as ferrocyanide, which is more stable .

Pharmacokinetics

For example, it has been shown to accelerate the efflux of fluorescein isothiocyanate dextran 4000 (FD-4) across the transcellular route in Caco-2 cell monolayers .

Result of Action

The primary result of sodium ferrocyanide’s action is its ability to retard salt crystallization damage to certain materials, such as sandstone monuments . It modifies the drying behavior of salt solutions inside the samples, resulting in the formation of non-destructive efflorescences instead of destructive subflorescences .

Action Environment

The formation rates and yields of ferrocyanide are optimal at slightly alkaline conditions (pH 8−9) and moderate temperatures (≈20−30 °C) . Environmental conditions can significantly influence the action, efficacy, and stability of sodium ferrocyanide .

Análisis Bioquímico

Biochemical Properties

Sodium ferrocyanide is a complex ion with a central iron atom surrounded by six cyanide ions. The cyanide ligands are tightly bound to the iron, making it less toxic than many salts of cyanide

Cellular Effects

It is known that in acidic environments, the bonds between sodium and ferrocyanide can break, potentially releasing toxic hydrogen cyanide gas . Despite this, the stomach acid is a weak acid that cannot promote this reaction in our body .

Molecular Mechanism

It is known that sodium ferrocyanide is produced industrially from hydrogen cyanide, ferrous chloride, and calcium hydroxide

Temporal Effects in Laboratory Settings

In laboratory settings, sodium ferrocyanide has been shown to have high solubility and stability near neutral pH, with solubilities of up to 2.3 M and extended cycling over 200 days .

Dosage Effects in Animal Models

It is known that sodium ferrocyanide has low toxicity, with an acceptable daily intake of 0–0.025 mg/kg body weight .

Metabolic Pathways

It is known that cyanide, a component of sodium ferrocyanide, plays important roles in prebiotic chemistry through a variety of possible mechanisms .

Transport and Distribution

Due to its high solubility in water, it is likely that sodium ferrocyanide can be easily transported and distributed within aqueous environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium ferrocyanide is typically synthesized through the reaction of hydrogen cyanide, ferrous chloride, and calcium hydroxide. This reaction produces calcium ferrocyanide, which is then treated with sodium salts to precipitate a mixed calcium-sodium salt. This intermediate is further treated with sodium carbonate to yield the final product, sodium ferrocyanide .

Industrial Production Methods: Industrially, sodium ferrocyanide is produced by reacting hydrogen cyanide with ferrous chloride and calcium hydroxide to form calcium ferrocyanide. This compound is then converted to sodium ferrocyanide through a series of precipitation and purification steps involving sodium salts and sodium carbonate .

Análisis De Reacciones Químicas

Types of Reactions: Sodium ferrocyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to sodium ferricyanide.

Reduction: It can be reduced under certain conditions, although this is less common.

Substitution: It can participate in substitution reactions where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Sodium ferrocyanide can be oxidized using oxidizing agents like chlorine or potassium permanganate.

Substitution: Reactions with strong acids can lead to the release of hydrogen cyanide gas, which is highly toxic.

Major Products:

Prussian Blue: When combined with ferric salts, sodium ferrocyanide forms Prussian blue, a deep blue pigment.

Sodium Ferricyanide: Oxidation of sodium ferrocyanide results in the formation of sodium ferricyanide.

Comparación Con Compuestos Similares

Potassium Ferrocyanide: Similar in structure and properties, but with potassium ions instead of sodium.

Sodium Ferricyanide: An oxidized form of sodium ferrocyanide, used in different applications.

Calcium Ferrocyanide: Used in similar applications but with calcium ions.

Uniqueness: Sodium ferrocyanide is unique due to its specific applications in the food industry as an anti-caking agent and its role in the synthesis of Prussian blue. Its low toxicity compared to other cyanide compounds makes it safer for various uses .

Propiedades

Número CAS |

13601-19-9 |

|---|---|

Fórmula molecular |

C6FeN6Na4 |

Peso molecular |

303.91 g/mol |

Nombre IUPAC |

tetrasodium;iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 |

Clave InChI |

GTSHREYGKSITGK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

SMILES canónico |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.